molecular formula C9H17BrN2O2 B154249 Tetrahydropyridostigmine CAS No. 132975-02-1

Tetrahydropyridostigmine

Cat. No. B154249
M. Wt: 265.15 g/mol
InChI Key: UEXFLQKPRFNWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydropyridostigmine (THP) is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. THP is a derivative of pyridostigmine, a medication used to treat myasthenia gravis, a neuromuscular disorder. THP has been shown to have unique properties that make it an ideal candidate for use in scientific research.

Mechanism Of Action

Tetrahydropyridostigmine is an acetylcholinesterase inhibitor, meaning that it prevents the breakdown of acetylcholine by the enzyme acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.

Biochemical And Physiological Effects

Tetrahydropyridostigmine has been shown to have a number of biochemical and physiological effects. In animal studies, Tetrahydropyridostigmine has been shown to increase acetylcholine levels in the brain, improve cognitive function, and enhance memory. Tetrahydropyridostigmine has also been shown to have neuroprotective effects and to reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using Tetrahydropyridostigmine in scientific research is that it is a selective acetylcholinesterase inhibitor, meaning that it does not affect other enzymes or neurotransmitters. Tetrahydropyridostigmine is also relatively stable and has a long half-life, making it a useful tool for studying the effects of acetylcholinesterase inhibition over time. However, Tetrahydropyridostigmine has some limitations, including its potential toxicity at high doses and its limited solubility in water.

Future Directions

There are a number of potential future directions for research on Tetrahydropyridostigmine. One area of interest is the use of Tetrahydropyridostigmine as a tool to study the role of acetylcholinesterase inhibition in neurodegenerative diseases such as Alzheimer's disease. Tetrahydropyridostigmine may also have potential as a therapeutic agent for these diseases. Additionally, Tetrahydropyridostigmine could be used to study the effects of acetylcholinesterase inhibition on other physiological systems, such as the cardiovascular system. Overall, Tetrahydropyridostigmine is a promising tool for scientific research that has the potential to shed light on a variety of important biological processes.

Synthesis Methods

Tetrahydropyridostigmine can be synthesized through a multi-step process starting with the reaction of 3-picolyl chloride with sodium hydride to form 3-picolyl sodium salt. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form the desired product, Tetrahydropyridostigmine.

Scientific Research Applications

Tetrahydropyridostigmine has been used in a variety of scientific research applications, including studying the effects of acetylcholinesterase inhibitors on the central nervous system and investigating the role of cholinergic neurotransmission in cognitive function. Tetrahydropyridostigmine has also been used as a tool to study the structure and function of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

properties

CAS RN

132975-02-1

Product Name

Tetrahydropyridostigmine

Molecular Formula

C9H17BrN2O2

Molecular Weight

265.15 g/mol

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-5-yl) N,N-dimethylcarbamate;hydrobromide

InChI

InChI=1S/C9H16N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h5H,4,6-7H2,1-3H3;1H

InChI Key

UEXFLQKPRFNWLK-UHFFFAOYSA-N

SMILES

CN1CCC=C(C1)OC(=O)N(C)C.Br

Canonical SMILES

CN1CCC=C(C1)OC(=O)N(C)C.Br

Other CAS RN

132975-02-1

synonyms

3-(N,N-dimethylcarbamyloxy)-1-methyl-delta(3)-tetrahydropyridine
tetrahydropyridostigmine
tetrahydropyridostigmine hydrobromide

Origin of Product

United States

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